7-Fluoro-5-methoxyquinolin-3-amine
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Overview
Description
7-Fluoro-5-methoxyquinolin-3-amine is a fluorinated quinoline derivative with the molecular formula C10H9FN2O. This compound is part of a broader class of quinolines, which are known for their diverse biological activities and applications in medicinal chemistry . The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-5-methoxyquinolin-3-amine typically involves the nucleophilic substitution of a fluorine atom on a quinoline ring. One common method includes the reaction of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia at low temperatures (218–240 K), resulting in a mixture of 5-methoxy-7-fluoroquinoline and 5-fluoro-7-methoxyquinoline .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-5-methoxyquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Sodium methoxide in liquid ammonia is a typical reagent for nucleophilic substitution.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-5-methoxyquinolin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoro-5-methoxyquinolin-3-amine is not fully elucidated, but it is believed to involve interactions with bacterial enzymes such as DNA gyrase and topoisomerase IV. These interactions stabilize a covalent enzyme-DNA complex, leading to the cleavage of DNA strands and subsequent bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .
Comparison with Similar Compounds
Fluoroquinolones: Such as ciprofloxacin and levofloxacin, which also target bacterial DNA gyrase and topoisomerase IV.
Other Fluorinated Quinolines: Including 5-fluoroquinoline and 7-fluoroquinoline, which share similar structural features and biological activities.
Uniqueness: 7-Fluoro-5-methoxyquinolin-3-amine is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other fluorinated quinolines . The presence of both fluorine and methoxy groups on the quinoline ring can enhance its stability and interaction with biological targets .
Properties
IUPAC Name |
7-fluoro-5-methoxyquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-14-10-3-6(11)2-9-8(10)4-7(12)5-13-9/h2-5H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLSVLZBDRXFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=C(C=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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